3-Bromo-2,6-dichlorobenzonitrile

Antiviral Drug Intermediate HIV Capsid Inhibitor Regioselective Bromination

3-Bromo-2,6-dichlorobenzonitrile (BDC) is a trihalogenated aromatic nitrile of molecular formula C₇H₂BrCl₂N and molecular weight 250.91 g·mol⁻¹. The compound features a benzonitrile core substituted with chlorine atoms at positions 2 and 6 and a bromine atom at position 3, creating a differentiated reactivity profile that distinguishes it from its parent compound 2,6-dichlorobenzonitrile (dichlobenil, CAS 1194-65-6) and its positional isomer 4-bromo-2,6-dichlorobenzonitrile (CAS 99835-27-5).

Molecular Formula C7H2BrCl2N
Molecular Weight 250.9 g/mol
CAS No. 1421620-35-0
Cat. No. B3239784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-dichlorobenzonitrile
CAS1421620-35-0
Molecular FormulaC7H2BrCl2N
Molecular Weight250.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C#N)Cl)Br
InChIInChI=1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
InChIKeyOZVRMRBTVDVNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-dichlorobenzonitrile (CAS 1421620-35-0): Procurement-Relevant Profile for a Polyhalogenated Benzonitrile Building Block


3-Bromo-2,6-dichlorobenzonitrile (BDC) is a trihalogenated aromatic nitrile of molecular formula C₇H₂BrCl₂N and molecular weight 250.91 g·mol⁻¹ . The compound features a benzonitrile core substituted with chlorine atoms at positions 2 and 6 and a bromine atom at position 3, creating a differentiated reactivity profile that distinguishes it from its parent compound 2,6-dichlorobenzonitrile (dichlobenil, CAS 1194-65-6) and its positional isomer 4-bromo-2,6-dichlorobenzonitrile (CAS 99835-27-5). Commercially available purities range from ≥95% to NLT 98%, with storage recommended at 2–8 °C under dry, sealed conditions . The compound is classified with GHS07 hazard labeling (H302-H315-H319-H335) .

Why 3-Bromo-2,6-dichlorobenzonitrile Cannot Be Substituted by 2,6-Dichlorobenzonitrile or the 4-Bromo Isomer: Key Procurement Decision Factors


Generic substitution among polyhalogenated benzonitriles is not scientifically valid because the position of halogen substitution dictates regioselective reactivity in cross-coupling, nucleophilic aromatic substitution (SₙAr), and heterocycle-forming reactions [1]. The bromine atom at C-3 acts as a superior leaving group (vs. chlorine at C-2/C-6) in palladium-catalyzed couplings, enabling sequential, chemoselective bond formation that is impossible with 2,6-dichlorobenzonitrile alone [2]. In pharmaceutical intermediate synthesis, regioselective bromination of 2,6-dichlorobenzonitrile specifically yields the 3-bromo derivative as the required precursor for constructing the 3-aminoindazole scaffold of lenacapavir [1]. The 4-bromo positional isomer (CAS 99835-27-5) cannot serve this function because subsequent cyclization with hydrazine requires the bromine at the ortho position relative to the nitrile group. Furthermore, the 3-bromo isomer exhibits a markedly lower melting point (34–38 °C ) than both 2,6-dichlorobenzonitrile (142–147 °C ) and the 4-bromo isomer, directly impacting handling, formulation, and reaction solvent selection at scale.

Quantitative Differentiation of 3-Bromo-2,6-dichlorobenzonitrile (CAS 1421620-35-0) Against Closest Analogs: An Evidence-Driven Procurement Guide


Regioselective Bromination Position Enables Lenacapavir Intermediate Synthesis: 3-Br vs. 4-Br vs. Unbrominated Parent

The synthetic route to lenacapavir requires 7-bromo-4-chloro-1H-indazol-3-amine, which is constructed from 3-bromo-2,6-dichlorobenzonitrile via a two-step sequence of regioselective bromination and hydrazine-mediated heterocycle formation [1]. Starting from 2,6-dichlorobenzonitrile (172.0 g, 1.0 mol), regioselective bromination with KBrO₃ (250.5 g, 1.5 mol) in 60% H₂SO₄ over 5–6 days selectively installs bromine at the C-3 position, yielding 3-bromo-2,6-dichlorobenzonitrile [2]. The overall two-step yield to the target indazole is 38–45% at hundred-gram scale [1]. The 4-bromo positional isomer (CAS 99835-27-5) does not undergo the same heterocycle formation because the bromine must be ortho to the nitrile for productive cyclization. 2,6-Dichlorobenzonitrile alone lacks the bromine necessary for this specific transformation.

Antiviral Drug Intermediate HIV Capsid Inhibitor Regioselective Bromination Heterocycle Synthesis

Physical Property Differentiation: Melting Point Depression and Volatility Shift Relative to 2,6-Dichlorobenzonitrile

3-Bromo-2,6-dichlorobenzonitrile exhibits a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . In contrast, 2,6-dichlorobenzonitrile has a melting point of 142–147 °C and a boiling point of 270–275 °C . The >100 °C depression in melting point upon introduction of bromine at C-3 fundamentally alters the phase behavior of this building block, rendering it a low-melting solid (near ambient temperature) rather than a high-melting crystalline powder. The 30 °C lower boiling point also indicates enhanced volatility relevant to distillation-based purification.

Physicochemical Characterization Melting Point Boiling Point Formulation Handling

Lipophilicity Increase Quantified by LogP: Impact on Drug Design and Partitioning Behavior

The computed partition coefficient (cLogP) of 3-bromo-2,6-dichlorobenzonitrile is 3.63 , compared to an experimentally determined logP of 2.74 for 2,6-dichlorobenzonitrile [1]. The ΔlogP of +0.89 represents a substantial increase in lipophilicity—approximately 7.8-fold higher octanol/water partitioning—directly attributable to the replacement of a hydrogen atom at C-3 with bromine. This increase exceeds the typical effect of a single aromatic bromine substitution (Δπ ≈ +0.86), consistent with additive contribution in the presence of the electron-withdrawing nitrile and chlorine substituents.

Lipophilicity LogP Drug Design ADME

Crystal Packing Differentiation: N···Br Interaction Distance in 3-Br vs. 4-Br Isomers

Crystal packing analysis reveals that both 3-bromo-2,6-dichlorobenzonitrile and its 4-bromo isomer exhibit short N···Br contacts between the nitrile nitrogen (Lewis base) and bromine (Lewis acid) of adjacent molecules. For the 4-bromo isomer, this distance has been crystallographically determined as 3.102(5) Å [1]. For the 3-bromo isomer, a short N···Br distance has also been identified in crystal packing analysis , though the exact value differs due to the altered molecular geometry. The angular dependence and distance of this interaction are directly governed by the bromine substitution position (C-3 vs. C-4), affecting lattice energy and solid-state stability.

Crystal Engineering Halogen Bonding Solid-State Chemistry Lewis Acid-Base Interaction

Chemoselective Cross-Coupling Reactivity: Bromine at C-3 as a Differentiated Leaving Group vs. Chlorine at C-2/C-6

3-Bromo-2,6-dichlorobenzonitrile presents three distinct carbon-halogen bonds with graded reactivity: the C3–Br bond is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C2–Cl and C6–Cl bonds [1]. This electronic differentiation—rooted in the lower bond dissociation energy of C–Br (≈285 kJ/mol) vs. C–Cl (≈327 kJ/mol) and enhanced by the electron-withdrawing nitrile group—enables selective Suzuki-Miyaura, Negishi, or Buchwald-Hartwig coupling at the C-3 position while leaving the chlorine substituents intact for subsequent transformations [2]. 2,6-Dichlorobenzonitrile lacks this chemoselectivity because both reactive positions are equivalent chlorine atoms. The 4-bromo isomer (CAS 99835-27-5) exhibits different regioselectivity due to the altered electronic environment imparted by para- vs. meta-relationship to the nitrile.

Cross-Coupling Chemoselectivity Suzuki-Miyaura Sequential Functionalization

Polymer Chemistry Application: Monomer for Phosphonate-Containing Polymers via C3-Functionalization

3-Bromo-2,6-dichlorobenzonitrile serves as the key starting material for the preparation of sodium 3-cyano-2,4-dichlorophenylphosphonate, a polymerizable monomer [1]. In the patented process, 172.0 g (1.0 mol) of 2,6-dichlorobenzonitrile is first converted to 3-bromo-2,6-dichlorobenzonitrile via regioselective bromination, then reacted in the subsequent step to install the phosphonate group at the C-3 position [1]. The resulting phosphonate monomers undergo polymerization with other monomers in high-boiling aprotic solvents under mid-strong base conditions to yield novel polymer materials containing phosphonate and phosphonic acid functionalities [1]. This monomer-to-polymer pathway is inaccessible using 2,6-dichlorobenzonitrile directly, as the C-3 bromine is essential for the phosphonate installation step.

Polymer Chemistry Phosphonate Monomer Membrane Materials Water Treatment

Optimal Procurement and Application Scenarios for 3-Bromo-2,6-dichlorobenzonitrile (CAS 1421620-35-0) Based on Verified Differentiation Evidence


Synthesis of 3-Aminoindazole-Based HIV Capsid Inhibitors (e.g., Lenacapavir) Requiring Ortho-Bromo Benzonitrile Intermediates

Procurement of 3-bromo-2,6-dichlorobenzonitrile is indicated when the synthetic route requires regioselective bromination at the position ortho to a nitrile group for subsequent heterocycle formation with hydrazine. As demonstrated by Asad et al. (2024), this compound is the direct intermediate in the two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the key fragment of lenacapavir, achieving 38–45% overall yield at hundred-gram scale without chromatographic purification [1]. The 4-bromo isomer cannot substitute in this application because the hydrazine cyclization requires the bromine ortho to the nitrile.

Sequential Chemoselective Cross-Coupling for Complex Aryl Architectures Requiring Differentiated Halogen Reactivity

When a synthetic sequence demands selective functionalization at one aryl position (via C–Br coupling) followed by subsequent transformations at the remaining C–Cl positions, 3-bromo-2,6-dichlorobenzonitrile provides the requisite chemoselectivity. The bond dissociation energy differential (C–Br ~285 kJ/mol vs. C–Cl ~327 kJ/mol) enables exclusive Pd-catalyzed coupling at C-3 in the first step, preserving C-2 and C-6 chlorines for later-stage diversification [2]. This built-in orthogonality eliminates protective group manipulations.

Phosphonate-Functionalized Polymer Synthesis for Membrane and Water Treatment Applications

For the preparation of 3-cyano-2,4-dichlorophenylphosphonate monomers and their corresponding phosphonate/phosphonic acid polymers, 3-bromo-2,6-dichlorobenzonitrile is the required starting material. The patent CN104004016A describes the complete process: regioselective bromination to form this compound (172 g scale from 2,6-dichlorobenzonitrile), followed by phosphonate installation and polymerization in high-boiling aprotic solvents with mid-strong base [2]. The resulting polymers are designed for advanced membrane materials with enhanced resistance to oxidizing agents.

Physicochemical Property Optimization in Drug Design: LogP Tuning via Bromine Introduction

For medicinal chemistry programs seeking to increase the lipophilicity of 2,6-dichlorobenzonitrile-derived scaffolds, 3-bromo-2,6-dichlorobenzonitrile offers a quantifiable logP increase of approximately +0.89 units (cLogP 3.63 vs. experimental logP 2.74 for the parent compound) [3]. This ~7.8-fold increase in octanol/water partitioning can be leveraged to modulate membrane permeability and target engagement in bromine-containing analog series, supported by the compound's low melting point (34–38 °C) that facilitates dissolution and handling in parallel synthesis workflows.

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